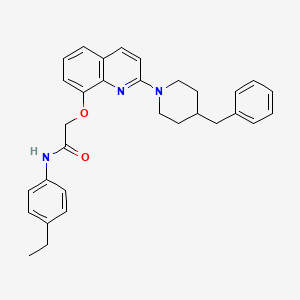

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethylphenyl)acetamide, also known as BQCA, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Molecular Structure and Anion Coordination

Research on similar quinoline and amide derivatives has revealed insights into the molecular structure and anion coordination capabilities of these compounds. Studies, such as one by Kalita and Baruah (2010), have highlighted how different spatial orientations of amide derivatives influence anion coordination. Their work demonstrates the tweezer-like geometry of certain protonated perchlorate salts derived from stretched amides, leading to self-assembly into channel-like structures through weak C–H⋯π and C–H⋯O interactions (Kalita & Baruah, 2010).

Luminescent Properties of Aryl Amide Ligands

The synthesis and characterization of aryl amide type ligands and their lanthanide complexes have shown promising luminescent properties. A study by Wu et al. (2006) discussed the creation of three new aryl amide ligands, which, when used in lanthanide(III) complexes, exhibited bright red fluorescence in solid states. This fluorescence intensity was influenced by the triplet energy level of the ligands, suggesting their potential in designing luminescent materials (Wu et al., 2006).

Anti-Microbial and Anti-TB Evaluation of Quinoxaline Derivatives

A significant area of research involves the anti-microbial and anti-tuberculosis (anti-TB) properties of quinoxaline derivatives. Saravanan et al. (2017) synthesized a series of novel quinoxaline Schiff bases and evaluated their in-vitro anti-microbial and anti-TB activities. Their findings indicated significant activity against both bacteria and fungi, highlighting the potential of quinoxaline derivatives in developing new anti-microbial and anti-TB agents (Saravanan et al., 2017).

Corrosion Inhibition in Nitric Acid

Quinoxalines have also been studied for their potential as corrosion inhibitors for metals in acidic environments. Zarrouk et al. (2014) performed quantum chemical calculations on several quinoxalines to determine their efficiency as corrosion inhibitors for copper in nitric acid. Their theoretical results were consistent with experimental data, suggesting that specific molecular structures of quinoxalines are key factors in their inhibition efficiency (Zarrouk et al., 2014).

properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O2/c1-2-23-11-14-27(15-12-23)32-30(35)22-36-28-10-6-9-26-13-16-29(33-31(26)28)34-19-17-25(18-20-34)21-24-7-4-3-5-8-24/h3-16,25H,2,17-22H2,1H3,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMFUBWWJNAEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2781497.png)

![4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2781507.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2781510.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2781515.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2781518.png)

![Benzyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2781520.png)